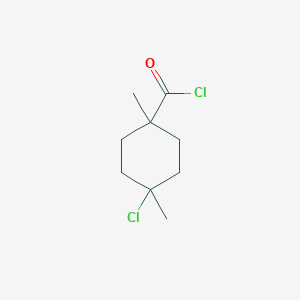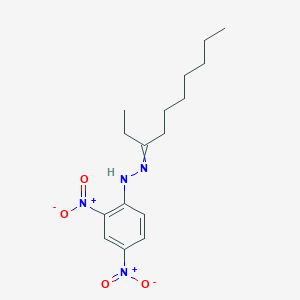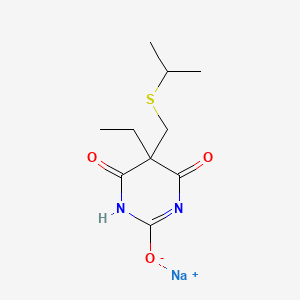
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a synthetic compound belonging to the pyrimidinedione family. This compound is characterized by its unique structure, which includes an ethyl group, an isopropylthiomethyl group, and a sodiooxy group attached to the pyrimidinedione core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core is synthesized through a condensation reaction between urea and an appropriate β-keto ester under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.
Addition of the Isopropylthiomethyl Group: The isopropylthiomethyl group is added through a nucleophilic substitution reaction using isopropylthiomethyl chloride.
Formation of the Sodiooxy Group: The sodiooxy group is formed by treating the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylthiomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Isopropylthiomethyl chloride, sodium hydride; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidinedione core.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.
Substitution: Substituted pyrimidinedione derivatives with various functional groups replacing the isopropylthiomethyl group.
Aplicaciones Científicas De Investigación
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and as an anesthetic agent.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethyl-5-(1-ethylpropyl)-2-thioxo-2,3-dihydropyrimidine-4,6(1H,5H)-dione
- 5-Ethyl-5-(1-methylbutyl)-2-thiobarbituric acid monosodium
Uniqueness
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of ethyl, isopropylthiomethyl, and sodiooxy groups makes it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C10H15N2NaO3S |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
sodium;5-ethyl-4,6-dioxo-5-(propan-2-ylsulfanylmethyl)-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C10H16N2O3S.Na/c1-4-10(5-16-6(2)3)7(13)11-9(15)12-8(10)14;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15);/q;+1/p-1 |
Clave InChI |
VRXOIOLSLIXQTN-UHFFFAOYSA-M |
SMILES canónico |
CCC1(C(=O)NC(=NC1=O)[O-])CSC(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


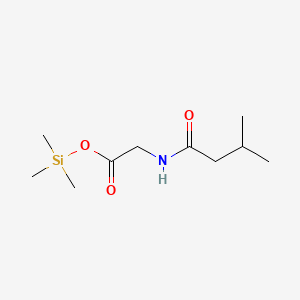
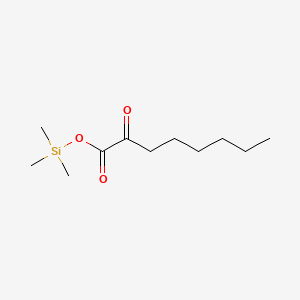
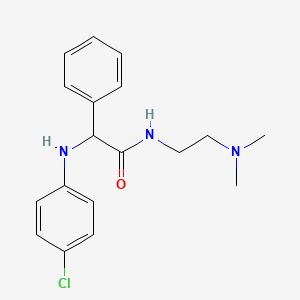


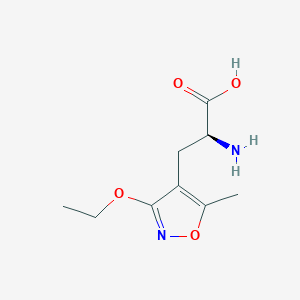
![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)
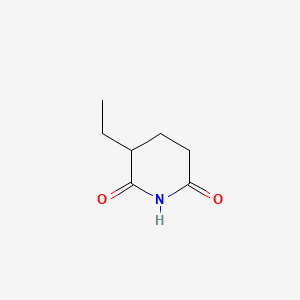

![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)

